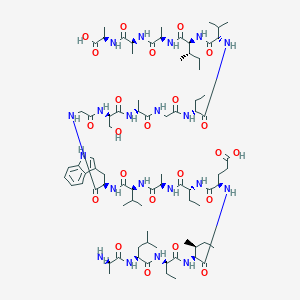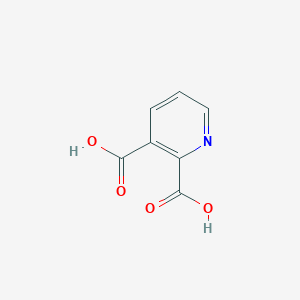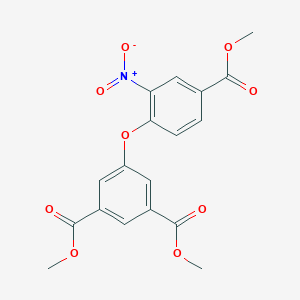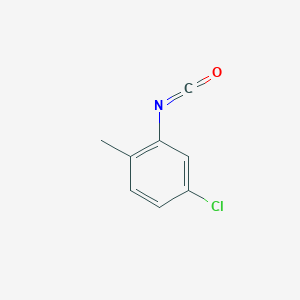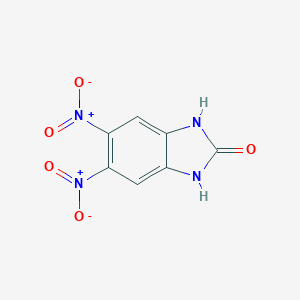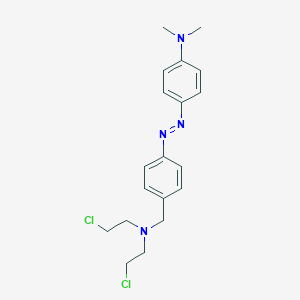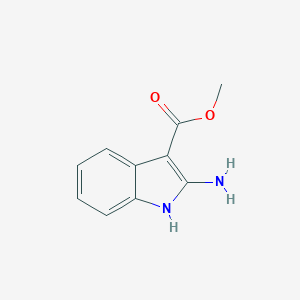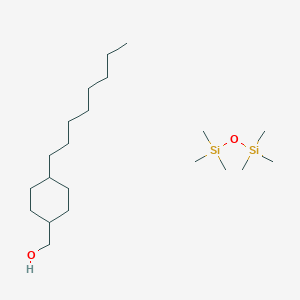
(4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Octylcyclohexyl)methanol; trimethyl(trimethylsilyloxy)silane, commonly known as OTS, is a widely used self-assembled monolayer (SAM) for surface modification. SAMs are thin films formed by the adsorption of molecules on a substrate. OTS SAMs have been used to modify various surfaces, including metals, semiconductors, and polymers, for a wide range of applications, such as electronics, biosensors, and microfluidics.
Mecanismo De Acción
OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes form through the adsorption of OTS molecules on a substrate. The molecules are oriented with the alkyl chains pointing away from the substrate and the hydroxyl group pointing towards the substrate. The resulting (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane is highly ordered and densely packed, with the alkyl chains forming a hydrophobic barrier on the surface.
Efectos Bioquímicos Y Fisiológicos
OTS has no known biochemical or physiological effects, as it is primarily used as a surface modifier.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes have several advantages for lab experiments, including their ease of synthesis, stability, and reproducibility. They also provide a well-defined surface for the study of molecular interactions. However, OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes have some limitations, such as their limited solubility in organic solvents and their sensitivity to humidity.
Direcciones Futuras
There are several future directions for the use of OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes in scientific research. One direction is the development of new methods for the synthesis of OTS and other (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes. Another direction is the use of OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes for the study of protein-protein interactions and the development of protein biosensors. Additionally, OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes could be used to modify the surface of nanoparticles for drug delivery applications.
Métodos De Síntesis
OTS can be synthesized by the reaction of (4-octylcyclohexyl)magnesium bromide with trimethylchlorosilane, followed by the hydrolysis of the resulting trimethylsilyl ether with water. The product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
OTS has been extensively used in scientific research as a surface modifier for various applications. For example, it has been used to modify the surface of gold electrodes for electrochemical biosensors, to modify the surface of silicon substrates for microfluidic devices, and to modify the surface of glass substrates for the study of protein adsorption.
Propiedades
Número CAS |
104519-19-9 |
|---|---|
Nombre del producto |
(4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane |
Fórmula molecular |
C21H48O2Si2 |
Peso molecular |
388.8 g/mol |
Nombre IUPAC |
(4-octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane |
InChI |
InChI=1S/C15H30O.C6H18OSi2/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14;1-8(2,3)7-9(4,5)6/h14-16H,2-13H2,1H3;1-6H3 |
Clave InChI |
GQGUSUPCZSIJHL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CCC(CC1)CO.C[Si](C)(C)O[Si](C)(C)C |
SMILES canónico |
CCCCCCCCC1CCC(CC1)CO.C[Si](C)(C)O[Si](C)(C)C |
Sinónimos |
trans-4-Octylcyclohexylmethanol trimethylsilyl ether |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)
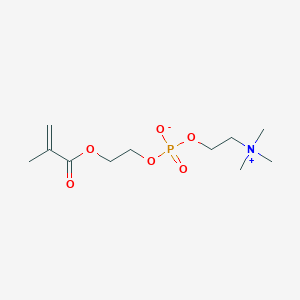
![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)
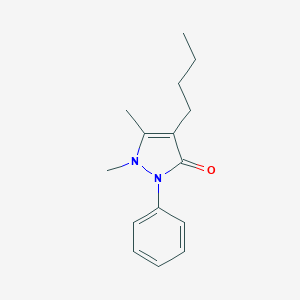
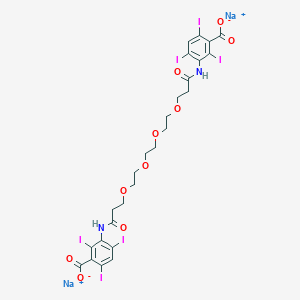
![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)
